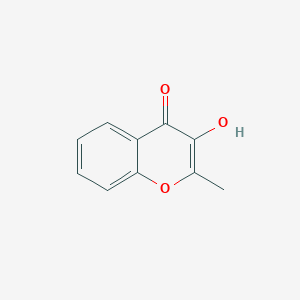

3-hydroxy-2-methyl-4H-chromen-4-one

概要

説明

3-Hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a hydroxy-substituted flavone. Flavonoids are secondary metabolites of plants and are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The structure of this compound consists of a benzopyran ring system with a hydroxy group at the 3-position and a methyl group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the aldol condensation of 2-hydroxyacetophenone with an appropriate aldehyde, followed by cyclization to form the chromenone structure . Another method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions

3-Hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic conditions and specific temperatures.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydrochromenones from reduction, and substituted chromenones from electrophilic substitution .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have focused on the anticancer potential of 3-hydroxy-2-methyl-4H-chromen-4-one and its metal complexes. For instance, a platinum(II) complex derived from this compound exhibited significant antiproliferative effects against human breast cancer cells (T-27D) in vitro. The results indicated that the platinum complex had superior activity compared to the free ligand, with a notable reduction in cell viability observed through MTT assays .

Antimicrobial Properties

The same platinum(II) complex demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) tests revealed effective inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent .

Radical Scavenging Activity

The antioxidant properties of this compound were assessed through radical scavenging assays. The compound showed significant radical scavenging activity against DPPH radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Analytical Chemistry Applications

Spectrophotometric Analysis

This compound has been utilized in analytical chemistry for the determination of platinum(II) ions through a sensitive spectrophotometric method. The formation of a stable yellow-colored complex allowed for quantitative analysis with high sensitivity and specificity, showcasing its applicability in environmental monitoring and clinical diagnostics .

Materials Science Applications

Polymer Composites

this compound has been explored as an additive in polymer composites to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has demonstrated improved performance characteristics, making it beneficial for various industrial applications .

Case Studies

作用機序

The mechanism of action of 3-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group at the 3-position can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity.

Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular targets such as tubulin, leading to cell cycle arrest and cell death.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

類似化合物との比較

3-Hydroxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

3-Hydroxyflavone: Similar structure but lacks the methyl group at the 2-position.

2-Methyl-4H-chromen-4-one: Lacks the hydroxy group at the 3-position.

4H-Chromen-4-one: The parent compound without any substituents.

These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.

生物活性

3-Hydroxy-2-methyl-4H-chromen-4-one, commonly referred to as 3-HC, is a flavonoid with significant biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

3-HC belongs to the flavonoid class, specifically a hydroxy-substituted flavone. Flavonoids are known for their diverse biological properties, including antioxidant, anticancer, and antimicrobial activities. The compound's molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The primary mechanism of action for 3-HC involves its interaction with aluminum ions (Al³⁺), leading to changes in fluorescence properties. Upon binding with Al³⁺, 3-HC exhibits a redshift in its emission maximum from 436 nm to 465 nm, indicating excited-state intramolecular proton transfer (ESIPT). This property is useful for detecting Al³⁺ in biological and environmental samples.

Biochemical Pathways

The introduction of the hydroxy group in 3-HC facilitates the formation of intermolecular hydrogen bonds, contributing to its structural stability and biological activity. These interactions are crucial for the compound's efficacy in various biochemical pathways, particularly in cancer cell signaling and apoptosis .

Antioxidant Activity

3-HC exhibits strong antioxidant properties, which can help mitigate oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.

Anticancer Properties

Research has demonstrated that 3-HC has potential anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The compound's cytotoxicity was evaluated through dose-response studies, revealing IC₅₀ values indicating significant antiproliferative effects . The underlying mechanism may involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, 3-HC has demonstrated antimicrobial activity against several pathogenic microorganisms. Studies have shown that it can inhibit the growth of fungi and bacteria at specific concentrations, making it a candidate for developing new antimicrobial agents .

Synthesis and Structural Activity Relationship (SAR)

Recent studies have focused on synthesizing derivatives of 3-HC to enhance its biological activity. For instance, modifications at specific positions on the chromone ring have been shown to significantly affect MAO-B inhibitory activity. Substitutions at the R₂ position with halogens or methyl groups have resulted in improved potency against MAO-B enzymes .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of 3-HC. Animal models treated with 3-HC exhibited reduced tumor growth and improved survival rates compared to control groups. These findings support the compound's role as a promising candidate for cancer therapy .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOXEUODKJBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438850 | |

| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22105-10-8 | |

| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。